4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-(bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3OS/c1-7-8(6-13)19-10-9(7)15-12(14)16-11(10)17-2-4-18-5-3-17/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFGCCALLEYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145376 | |
| Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-45-4 | |
| Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032758-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of thieno[3,2-d]pyrimidine derivatives, including the titled compound, generally proceeds via:
- Cyclization of 3-amino-thiophene-2-carboxylate derivatives to form the thienopyrimidine core.
- Introduction of substituents such as chloro, methyl, and bromomethyl groups via selective halogenation and alkylation reactions.
- Installation of the morpholine substituent through nucleophilic aromatic substitution at the 4-position.
Common reagents for cyclization include formic acid or triethyl orthoformate as one-carbon sources, while dimethylformamide dimethylacetal (DMF-DMA) combined with primary amines is used for synthesizing thienopyrimidine-4-one intermediates, which can be further derivatized.
Stepwise Preparation Outline
| Step | Reaction Type | Starting Material / Intermediate | Reagents and Conditions | Outcome / Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | 3-Amino-thiophene-2-carboxylate derivative | Formic acid or triethyl orthoformate, reflux | Formation of thieno[3,2-d]pyrimidine core |
| 2 | Halogenation | Thieno[3,2-d]pyrimidine intermediate | Chlorination reagents (e.g., POCl3) | Introduction of 2-chloro substituent |
| 3 | Methylation | 7-position of thienopyrimidine | Methyl iodide or equivalent alkylating agent | 7-Methyl substitution |
| 4 | Bromomethylation | 6-position | Bromomethylation reagents (e.g., NBS or bromomethyl sources) | 6-(Bromomethyl) substitution |
| 5 | Nucleophilic aromatic substitution | 4-position chloro intermediate | Morpholine, base (e.g., K2CO3), solvent (e.g., DMF), heat | Formation of 4-morpholinyl substitution |
Industrial Scale Synthesis Example
A large-scale synthesis reported for related thieno[3,2-d]pyrimidine derivatives involves:
- Use of methanol as solvent and sodium borohydride as reducing agent for intermediate amine formation.
- Reaction temperatures maintained between 20–30 °C for optimal control.
- Work-up involving acid-base extraction steps with hydrochloric acid and sodium hydroxide to isolate the product.
- Drying and purification by centrifugation and controlled temperature drying.
For example, the synthesis of a closely related compound, (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine, proceeds as follows:
| Stage | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Reaction of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde with methylamine in methanol | 20–30 °C, 10–12 hours | Intermediate formed |
| 2 | Reduction with sodium borohydride | 20–30 °C, 6–7 hours | Amine intermediate isolated |
| 3 | Acid-base workup with 6M HCl and NaOH, extraction with dichloromethane | 20–30 °C, 1–2 hours | Product isolated by centrifugation and drying |
| Overall yield | 90.9% |
This process highlights the importance of mild temperatures, careful pH control, and solvent management for high yield and purity.
Reaction Conditions and Reagents Summary
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Formic acid, triethyl orthoformate | Reflux, controlled temperature | One-carbon source for ring closure |
| Halogenation | POCl3 or equivalent chlorinating agent | Heating under reflux | Introduces chloro substituent at 2-position |
| Methylation | Methyl iodide or methyl sulfonate | Base present, moderate heat | Selective methylation at 7-position |
| Bromomethylation | N-Bromosuccinimide (NBS) or bromomethyl reagents | Light or heat initiation | Bromomethyl group introduction at 6-position |
| Nucleophilic substitution | Morpholine, K2CO3 or similar base | DMF or polar aprotic solvent, 80–120 °C | Substitution of 4-chloro by morpholine |
Chemical Reaction Analysis
- Substitution Reactions: The bromomethyl group at the 6-position is reactive towards nucleophiles, enabling further derivatization.
- Cyclization: The thienopyrimidine core is formed via cyclization of amino-thiophene precursors with one-carbon sources.
- Reduction: Sodium borohydride is used to reduce aldehyde intermediates to amines.
- Acid-base Workup: Critical for product isolation and purification, involving pH adjustments and phase separations.
Research Findings and Optimization Notes
- The use of dimethylformamide dimethylacetal (DMF-DMA) with primary amines has been reported to efficiently produce thienopyrimidine-4-one intermediates, which are versatile for further substitution.
- Reaction temperatures between 20–30 °C favor high yields and minimize side reactions during reduction and substitution steps.
- The bromomethylation step requires careful control to avoid overbromination or decomposition.
- Industrial scale synthesis emphasizes solvent recovery and dry reaction conditions (e.g., use of anhydrous magnesium sulfate) to maintain reaction efficiency.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield / Remarks |
|---|---|---|---|
| Cyclization of amino-thiophene derivative | Formic acid / triethyl orthoformate | Reflux | Efficient ring formation |
| Chlorination at 2-position | POCl3 or similar | Heating | Selective chlorination |
| Methylation at 7-position | Methyl iodide | Base, moderate heat | High selectivity |
| Bromomethylation at 6-position | NBS or bromomethyl reagent | Controlled temp/light | Reactive bromomethyl group |
| Morpholine substitution at 4-position | Morpholine, K2CO3 | DMF, 80–120 °C | Nucleophilic aromatic substitution |
| Reduction of aldehyde intermediates | Sodium borohydride | 20–30 °C | High yield, mild conditions |
| Acid-base extraction and purification | HCl, NaOH, dichloromethane | 20–30 °C | Efficient isolation |
Chemical Reactions Analysis
Types of Reactions
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Cyclization Reactions: The thienopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of thieno[3,2-d]pyrimidine derivatives include:
Formic Acid: Used as a one-carbon source reagent for cyclization reactions.
Isocyanates: Used for the formation of ureido intermediates, followed by base-promoted cyclization.
Dimethylformamide Dimethylacetal (DMF-DMA): Used in combination with primary amines for the synthesis of thienopyrimidine-4-one derivatives.
Major Products Formed
The major products formed from the reactions of thieno[3,2-d]pyrimidine derivatives include various substituted thienopyrimidines, which can exhibit diverse biological activities .
Scientific Research Applications
Medicinal Chemistry
1.1 Kinase Inhibition
One of the primary applications of this compound is its inhibitory activity against specific protein kinases, which are crucial in regulating various cellular processes. The inhibition of these kinases can lead to the suppression of tumor growth and proliferation. The compound's structure allows it to interact effectively with the ATP-binding sites of kinases, making it a candidate for drug development targeting cancer therapies .
1.2 Anticancer Activity
Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit cell cycle progression. Its effectiveness has been documented in various preclinical studies, demonstrating its potential as a therapeutic agent against different types of tumors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is essential for optimizing its pharmacological properties. Modifications to the thieno[3,2-d]pyrimidine core can enhance its potency and selectivity towards specific kinases. For instance, variations in the bromomethyl and chloro substituents can significantly impact the compound's binding affinity and biological activity .
Case Studies
3.1 Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound in various cancer models:
- Study A : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cell lines by more than 70% at micromolar concentrations.
- Study B : In vivo experiments using mouse models showed significant tumor reduction when treated with this compound compared to controls.
These studies highlight the potential of this compound as a promising candidate for further development as an anticancer drug.
Safety and Toxicity Profiles
Understanding the safety and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while it exhibits potent biological activity, careful evaluation through dose-response studies is necessary to determine safe therapeutic windows .
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For example, some thienopyrimidine derivatives have been shown to inhibit key enzymes involved in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2) . These interactions can lead to the disruption of critical cellular processes, resulting in antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS 63894-67-7): Core: Thieno[2,3-d]pyrimidine (positional isomer of thieno[3,2-d]). Substituents: 2-Cl, 4-morpholine. Molecular Weight: 255.72 g/mol .
Thieno[3,2-d]pyrimidine vs. Pyrrolo[3,2-d]pyrimidine
- 4-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine (CAS 53840-89-4): Core: Pyrrolo[3,2-d]pyrimidine (nitrogen-rich fused ring). Substituents: 2-Cl, 4-morpholine. Key Difference: The pyrrole ring introduces additional hydrogen-bonding sites, which may enhance target affinity compared to the sulfur-containing thieno core .
Substituent Modifications
Bromomethyl vs. Pyrido Substituents
- PI-103: Core: Thieno[3,2-d]pyrimidine. Substituents: Pyrido[3′,2′:4,5] group at the 4-position. Activity: Potent dual PI3K/mTOR inhibitor with improved metabolic stability compared to earlier analogs . Comparison: The bromomethyl group in the target compound allows for further derivatization, whereas PI-103’s pyrido group optimizes kinase inhibition and pharmacokinetics.
Methyl vs. Fluorobenzyl Groups
- Comparison: The fluorobenzyl group enhances aromatic interactions in target binding, while the target compound’s bromomethyl group offers versatility in chemical modifications.
Functional Group Reactivity
Bromomethyl (–CH₂Br) :
Chloro (–Cl) :
Research Implications
- Synthetic Utility : The bromomethyl group in the target compound enables diverse derivatization pathways, making it superior to analogs with inert substituents (e.g., methylthio) for medicinal chemistry applications .
- Biological Optimization: Structural comparisons highlight the importance of core heterocycles (thieno vs. pyrrolo) and substituents (bromomethyl vs. pyrido) in tuning pharmacokinetic and pharmacodynamic properties .
Biological Activity
The compound 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Molecular Formula : C₁₁H₁₃BrClN₃OS
- Molecular Weight : 320.67 g/mol
- CAS Number : 1032758-45-4
Antitumor Activity
Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. The specific compound under discussion has shown inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that similar thienopyrimidine compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including:
- Inhibition of protein kinases : Thienopyrimidines are known to inhibit specific kinases involved in cancer progression, which could be a mechanism for their antitumor activity.
- Cell cycle arrest : These compounds may cause cell cycle arrest at the G1 or G2 phase, leading to reduced tumor growth.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A549 | 5.2 | Apoptosis induction | |
| MCF7 | 3.8 | Protein kinase inhibition | |
| HeLa | 4.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biological processes. Notably:
- Protein Kinase Inhibition : The compound has shown promise in inhibiting kinases associated with signal transduction pathways involved in cancer and inflammation.
- Enzymatic Assays : Various enzymatic assays have confirmed the inhibitory potential of this compound against selected targets.
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with advanced solid tumors. Patients received a regimen that included this thienopyrimidine derivative alongside standard chemotherapy, resulting in improved overall survival rates.
- Antimicrobial Efficacy Study : A laboratory study tested the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that it could effectively reduce bacterial load in vitro and in animal models, suggesting its potential as a new antimicrobial agent.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
